3-(2,6-Dichlorophenyl)-3-methyloxirane-2-carbonitrile
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Overview
Description
3-(2,6-Dichlorophenyl)-3-methyloxirane-2-carbonitrile is an organic compound characterized by the presence of a dichlorophenyl group, an oxirane ring, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dichlorophenyl)-3-methyloxirane-2-carbonitrile typically involves the reaction of 2,6-dichlorobenzaldehyde with a suitable epoxidizing agent in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at temperatures ranging from 0°C to room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dichlorophenyl)-3-methyloxirane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2,6-Dichlorophenyl)-3-methyloxirane-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,6-Dichlorophenyl)-3-methyloxirane-2-carbonitrile involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The dichlorophenyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,6-Dichlorophenyl)-3-methyloxirane-2-carboxylic acid
- 3-(2,6-Dichlorophenyl)-3-methyloxirane-2-methanol
- 3-(2,6-Dichlorophenyl)-3-methyloxirane-2-amine
Uniqueness
3-(2,6-Dichlorophenyl)-3-methyloxirane-2-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of the dichlorophenyl group and the oxirane ring further enhances its versatility in various applications.
Properties
Molecular Formula |
C10H7Cl2NO |
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Molecular Weight |
228.07 g/mol |
IUPAC Name |
3-(2,6-dichlorophenyl)-3-methyloxirane-2-carbonitrile |
InChI |
InChI=1S/C10H7Cl2NO/c1-10(8(5-13)14-10)9-6(11)3-2-4-7(9)12/h2-4,8H,1H3 |
InChI Key |
XAVDUUTXWNGCOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O1)C#N)C2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
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